[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate is a complex organic compound characterized by its unique structure, which includes a long hydrocarbon chain with hydroxyl groups and a sulfooxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate typically involves multiple steps. The initial step often includes the preparation of the hydrocarbon chain with hydroxyl groups. This can be achieved through the reduction of corresponding ketones or aldehydes. The sulfooxyphenyl group is then introduced through a sulfonation reaction, where phenol derivatives are treated with sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where phenol derivatives are continuously reacted with sulfonating agents in reactors designed to handle high temperatures and pressures. The hydrocarbon chain is synthesized separately and then coupled with the sulfooxyphenyl group through esterification or similar reactions.
Chemical Reactions Analysis
Types of Reactions
[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfooxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of catalysts.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as halogenated compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its long hydrocarbon chain and sulfooxyphenyl group may interact with cell membranes or proteins, influencing various biological functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an anti-inflammatory or antimicrobial agent, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its unique properties make it suitable for use in various products, from cosmetics to pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate involves its interaction with specific molecular targets. The sulfooxyphenyl group may bind to enzymes or receptors, modulating their activity. The long hydrocarbon chain can interact with lipid membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including changes in cell signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [3-(16,17-Dihydroxypentacosyl)-5-hydroxyphenyl] hydrogen sulfate
- [3-(16,17-Dihydroxypentacosyl)-5-methoxyphenyl] hydrogen sulfate
- [3-(16,17-Dihydroxypentacosyl)-5-chlorophenyl] hydrogen sulfate
Uniqueness
Compared to similar compounds, [3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate stands out due to its sulfooxy group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility in water and its ability to interact with biological molecules, making it a valuable tool in various scientific applications.
Properties
Molecular Formula |
C31H56O10S2 |
---|---|
Molecular Weight |
652.9 g/mol |
IUPAC Name |
[3-(16,17-dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C31H56O10S2/c1-2-3-4-5-16-19-22-30(32)31(33)23-20-17-14-12-10-8-6-7-9-11-13-15-18-21-27-24-28(40-42(34,35)36)26-29(25-27)41-43(37,38)39/h24-26,30-33H,2-23H2,1H3,(H,34,35,36)(H,37,38,39) |
InChI Key |
GPSLWQJTXBWLTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.